Benzylideneaminoguanidine
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Overview
Description
Mechanism of Action
Mode of Action
Benzylideneaminoguanidine (I) is reduced at the dropping mercury electrode in a pH-dependent wave . In acid solutions, reduction occurs with the consumption of 4 electrons per molecule, forming guanidine and benzylamine . This process involves the fission of the N-N bond at first, followed by the reduction of the C-N(2)-double-bond . In alkaline solutions, 2-(phenylmethyl)-hydrazine-carboximidamide (II) is formed by the consumption of 2 electrons per molecule .
Biochemical Analysis
Biochemical Properties
Benzylideneaminoguanidine plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as diamine oxidase and inducible nitric oxide synthase . It interacts with various biomolecules, including advanced glycosylation end products, which are associated with the pathogenesis of diabetes and cardiovascular diseases . The nature of these interactions involves the inhibition of enzyme activity, thereby preventing the formation of harmful compounds.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by inhibiting the formation of advanced glycosylation end products, which can lead to reduced arterial stiffness and cardiac hypertrophy . Additionally, it affects cell signaling pathways by inhibiting nitric oxide synthase, which plays a crucial role in inflammatory responses . This compound also impacts gene expression and cellular metabolism by modulating the activity of key enzymes involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It inhibits diamine oxidase by binding to its active site, preventing the degradation of biologically active diamines such as histamine and putrescine . In acidic solutions, this compound undergoes reduction, consuming four electrons per molecule and forming guanidine and benzylamine . This reduction process involves the fission of the N-N bond, followed by the reduction of the C-N double bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Long-term studies have shown that this compound can maintain its inhibitory effects on enzyme activity over extended periods, although its efficacy may decrease due to gradual degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the formation of advanced glycosylation end products and reduces arterial stiffness . At higher doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as diamine oxidase and nitric oxide synthase . These interactions influence metabolic flux and the levels of various metabolites. For instance, by inhibiting diamine oxidase, this compound prevents the degradation of histamine and putrescine, leading to increased levels of these metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters in different tissues . These interactions determine its localization and accumulation within cells.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which affect its activity and function. It is directed to particular cellular compartments through targeting signals and post-translational modifications . For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes involved in metabolic processes . This subcellular localization is crucial for understanding the compound’s role in cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylideneaminoguanidine can be synthesized through the reaction of benzaldehyde with aminoguanidine hydrochloride. The reaction typically involves mixing benzaldehyde with aminoguanidine hydrochloride in the presence of a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then isolated and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Benzylideneaminoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can also undergo oxidation reactions, although specific details on the oxidation products are less documented.
Substitution: this compound can participate in substitution reactions, particularly involving the benzylidene group.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Reduction: Guanidine and benzylamine.
Oxidation and Substitution: Specific products depend on the reagents and conditions used.
Scientific Research Applications
Benzylideneaminoguanidine has been explored for various scientific research applications, including:
Comparison with Similar Compounds
Aminoguanidine: Shares the guanidine moiety but lacks the benzylidene group.
Benzylamine: Contains the benzyl group but lacks the guanidine moiety.
Hydrazinecarboximidamide: Similar structure but without the benzylidene group.
Uniqueness: Its ability to act as an NR2B-selective NMDA receptor antagonist further highlights its uniqueness and potential therapeutic value .
Properties
CAS No. |
74187-86-3 |
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Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-[(Z)-benzylideneamino]guanidine |
InChI |
InChI=1S/C8H10N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-6H,(H4,9,10,12)/b11-6- |
InChI Key |
WNPXUCYRKHVMAD-WDZFZDKYSA-N |
SMILES |
C1=CC=C(C=C1)C=NN=C(N)N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\N=C(N)N |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C(N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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